An In-depth Technical Guide to 2-(Methylthio)oxazolo[5,4-c]pyridine: A Versatile Synthon in Modern Drug Discovery
An In-depth Technical Guide to 2-(Methylthio)oxazolo[5,4-c]pyridine: A Versatile Synthon in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Oxazolopyridine Scaffold
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the oxazolopyridine core, a fusion of an oxazole and a pyridine ring, has garnered significant attention. This scaffold is a key structural motif in molecules designed to interact with a range of biological targets. The strategic incorporation of a nitrogen atom into the benzoxazole framework can favorably alter the physicochemical and pharmacokinetic properties of potential drug candidates. This guide focuses on a particularly valuable derivative, 2-(Methylthio)oxazolo[5,4-c]pyridine (CAS Number: 169205-96-3), a versatile and stable intermediate that serves as a cornerstone for the synthesis of diverse compound libraries aimed at accelerated drug discovery.
This document provides a comprehensive overview of 2-(Methylthio)oxazolo[5,4-c]pyridine, including its synthesis, chemical properties, and its pivotal role as a precursor to novel bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(Methylthio)oxazolo[5,4-c]pyridine is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 169205-96-3 | [1][2] |
| Molecular Formula | C₇H₆N₂OS | [1][3] |
| Molecular Weight | 166.20 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Melting Point | 79-81 °C | [4] |
Synthesis of 2-(Methylthio)oxazolo[5,4-c]pyridine: A Robust and Scalable Protocol
The preparation of 2-(Methylthio)oxazolo[5,4-c]pyridine is achieved through a reliable two-step sequence starting from the readily available precursor, 3-amino-4-hydroxypyridine. This method is advantageous due to its simplicity and scalability, making it suitable for the production of substantial quantities required for medicinal chemistry programs.
Synthetic Workflow Overview
The overall synthetic strategy involves the formation of an intermediate dithiocarbamate, followed by S-methylation and subsequent cyclization to yield the target oxazolopyridine.
Caption: Synthetic workflow for 2-(Methylthio)oxazolo[5,4-c]pyridine.
Step-by-Step Experimental Protocol
Step 1: Formation of the Potassium Dithiocarbamate Salt
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To a stirred suspension of 3-amino-4-hydroxypyridine in a suitable alcoholic solvent (e.g., ethanol), add a strong base such as potassium hydroxide.
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Cool the mixture in an ice bath to maintain a low temperature.
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Slowly add carbon disulfide (CS₂) to the reaction mixture. The reaction is typically exothermic.
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Allow the reaction to proceed at room temperature for several hours until the formation of the dithiocarbamate intermediate is complete.
Causality: The use of a strong base is crucial to deprotonate the hydroxyl and amino groups of the starting material, rendering them nucleophilic. Carbon disulfide acts as an electrophile, reacting with the nucleophilic amine to form the dithiocarbamate.
Step 2: S-Methylation and Cyclization
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To the solution containing the dithiocarbamate intermediate, add a methylating agent, such as methyl iodide (CH₃I).
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The reaction mixture is then heated to reflux for several hours to facilitate both S-methylation and the subsequent intramolecular cyclization.
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Upon completion, the reaction is cooled, and the product is isolated by filtration.
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The crude product can be purified by recrystallization from an appropriate solvent system to yield pure 2-(Methylthio)oxazolo[5,4-c]pyridine as a solid.
Causality: Methyl iodide is an excellent electrophile for the S-methylation of the dithiocarbamate. The subsequent heating provides the necessary energy for the intramolecular cyclization, where the hydroxyl group attacks the newly formed thioketene S-methyl ester, leading to the formation of the oxazole ring and elimination of methanethiol.
The 2-Methylthio Group: A Versatile Handle for Chemical Diversification
The strategic inclusion of the 2-methylthio (-SCH₃) group is a key feature that makes 2-(Methylthio)oxazolo[5,4-c]pyridine an exceptionally useful synthon in drug discovery. This group acts as an excellent leaving group, allowing for facile nucleophilic aromatic substitution reactions. This reactivity enables the rapid generation of a diverse library of 2-substituted oxazolopyridine derivatives, which is a cornerstone of modern lead optimization strategies.
Elaboration to 2-Amino Substituted Oxazolopyridines
A primary application of 2-(Methylthio)oxazolo[5,4-c]pyridine is its conversion to a wide array of 2-amino substituted analogs. By reacting the methylthio compound with various primary and secondary amines, researchers can introduce a multitude of functionalities at the 2-position of the oxazolopyridine core. This allows for the systematic exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties.
Caption: Diversification of the 2-(methylthio)oxazolo[5,4-c]pyridine scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The oxazolopyridine scaffold and its derivatives are of significant interest in the development of novel therapeutics, particularly in the area of kinase inhibitors and other targeted therapies. While specific biological data for 2-(Methylthio)oxazolo[5,4-c]pyridine is not extensively published, the broader class of oxazolo[5,4-c]pyridines and related fused heterocycles have been investigated for their potential to modulate the activity of several key enzymes and receptors.
Derivatives of the closely related thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of c-KIT kinase, a target in gastrointestinal stromal tumors. Furthermore, oxazolo[5,4-d]pyrimidines have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. The structural similarity of 2-(Methylthio)oxazolo[5,4-c]pyridine suggests its potential as a valuable starting point for the design of inhibitors targeting these and other kinases.
The ability to readily diversify the 2-position allows for the fine-tuning of interactions within the ATP-binding pocket of kinases, a common strategy in the design of selective inhibitors.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure, showing characteristic shifts for the aromatic protons of the pyridine ring, the methyl protons of the thioether, and the carbons of the heterocyclic core.
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Mass Spectrometry (MS): Would confirm the molecular weight of the compound (166.20 g/mol ).
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C=N, C=C, and C-O-C bonds within the fused ring system.
Conclusion
2-(Methylthio)oxazolo[5,4-c]pyridine is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward and scalable synthesis, coupled with the reactivity of the 2-methylthio group, makes it an ideal starting material for the construction of diverse compound libraries. The potential for its derivatives to act as potent and selective modulators of key biological targets, such as protein kinases, underscores its importance for researchers and scientists engaged in modern drug discovery and development. This guide provides a foundational understanding of this key synthon, empowering researchers to leverage its potential in the quest for novel therapeutic agents.
References
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Chu-Moyer, M. Y., & Berger, R. (1995). Preparation of the Four Regioisomeric 2-(Methylthio)oxazolopyridines: Useful Synthons for Elaboration to 2-(Amino substituted)oxazolopyridines. The Journal of Organic Chemistry, 60(17), 5721–5725. [Link]
- Google Patents. (n.d.). Imidazo [2,1-b] thiayole derivatives as sirtuin modulating compounds.
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Kim, J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(11), 2785. [Link]
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Chemcasts. (n.d.). 2-(Methylthio)oxazolo[5,4-c]pyridine (CAS 169205-96-3) Properties. Retrieved from [Link]
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Sinfoo Biotech. (n.d.). 2-(Methylthio)oxazolo[5,4-c]pyridine. Retrieved from [Link]
